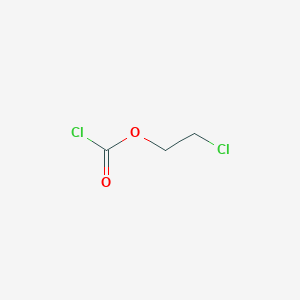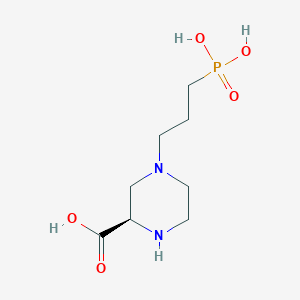
(R)-CPP
説明
Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04, 0.3, 0.6 and 2.0 μM at NR1/NR2A, NR1/NR2B, NR1/NR2C and NR1/NR2D, respectively). Soluble in 1 ml water to give specified mM/ml concentration.
Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04 (NR1/NR2A), 0.3 (NR1/NR2B), 0.6 (NR1/NR2C) and 2.0 μM (NR1/NR2D)). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
(R)-CPP is an NMDA receptor antagonist (Ki = 0.14 µM). It binds to NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits with Ki values of 0.04, 0.3, 0.6, and 2 µM, respectively. It inhibits depolarization induced by NMDA in isolated hemisected frog spinal cord (pA2 = 6.56) and NMDA-induced sodium efflux from rat brain slices (pA2 = 6.2). This compound inhibits the clonic phase of sound-induced seizures in DBA/2 mice (ED50 = 65.8 µmol/kg) and the myoclonic phase of stroboscopic-induced seizures in P. papio photosensitive baboons (ED50 = 127 µmol/kg).
科学的研究の応用
バイオインフォマティクスとデータサイエンス
Rプログラミング言語は、バイオインフォマティクスとデータサイエンスにおいて重要な役割を果たしています。過去30年間で、Rは統計分析、データ可視化、機械学習のための一般的な選択肢となっています。 そのコミュニティは、多くの拡張機能とパッケージを開発し、Rを研究者にとって汎用性の高いツールとしています . 重要なアプリケーションには、以下が含まれます。
超伝導量子干渉素子 (SQUID)
SQUIDは、さまざまな科学的および医学的用途で使用される高感度磁力計です。 研究者は、極めて微弱な磁場を測定するためにSQUIDを使用しており、地球物理学、神経科学、材料科学などの分野で貴重なツールとなっています . 応用には、以下が含まれます。
ソフトウェアエンジニアリングとパッケージ開発
研究者と開発者は、パッケージの作成と保守にRを使用しています。これらのパッケージは、Rの機能を拡張し、特定の科学的分析のための特殊なツールを提供します。注目すべき側面には、以下が含まれます。
特性
IUPAC Name |
(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVGUPIVTLGRGI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208909 | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126453-07-4 | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126453-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126453074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QV2VT7SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-CPP interact with NMDA receptors?
A1: this compound acts as a competitive antagonist by binding to the glutamate binding site on NMDA receptors, effectively blocking the binding of glutamate, the endogenous excitatory neurotransmitter. [, , , ] This prevents the opening of the NMDA receptor channel and the subsequent influx of calcium ions, crucial for NMDA receptor-mediated signaling. [, ]
Q2: What are the downstream effects of this compound binding to NMDA receptors?
A2: By inhibiting NMDA receptor activity, this compound disrupts various physiological processes, including long-term potentiation (LTP) and long-term depression (LTD), both of which are essential for learning and memory. [, , , ] this compound also affects pain transmission, as NMDA receptors play a significant role in spinal cord nociception. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H17N2O5P, and its molecular weight is 252.2 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't detailed in these research papers, structural characterization likely involves techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the compound's identity and purity. []
Q5: How do structural modifications to the this compound molecule affect its activity and selectivity for NMDA receptor subtypes?
A5: Research on this compound derivatives highlights that even small changes in the molecule's structure can dramatically impact its NMDA receptor subtype selectivity. [] For instance, compounds like UBP141 and UBP145, derived from this compound, demonstrate enhanced selectivity for NMDA receptors containing the GluN2D subunit. []
Q6: Has this compound been studied in experimental models of pain?
A6: Yes, this compound has been shown to alleviate neuropathic pain in animal models. This suggests a potential role for NMDA receptor antagonists in managing chronic pain conditions. []
Q7: How does the potency of this compound in vivo compare to its effects on NMDA receptors in vitro?
A7: Studies reveal an interesting discrepancy: this compound effectively suppresses contextual fear conditioning in vivo at concentrations lower than those needed to block NMDA receptor-mediated field EPSPs or LTP in vitro. [] This suggests potential off-target effects or interactions with other brain regions or neurotransmitter systems that contribute to its in vivo efficacy.
Q8: Are there any known mechanisms of resistance to this compound?
A8: While these papers don't specifically address this compound resistance, one study showed that bacteria developed resistance to antimicrobial peptide nucleic acids (PNAs) delivered by arginine-rich cell-penetrating peptides (CPPs) that was specific to the CPP and not the PNA. [] This underscores the potential for cells to develop resistance mechanisms to targeted therapies.
Q9: Are there any strategies to enhance the delivery of this compound to specific brain regions?
A9: Research utilizing intracerebral drug delivery systems in animal models allows for targeted administration of compounds like this compound to specific brain regions, enhancing our understanding of their localized effects on behavior and cognition. []
Q10: Are there any other NMDA receptor antagonists with distinct pharmacological profiles compared to this compound?
A10: Yes, the research highlights several other NMDA receptor antagonists, each with a unique pharmacological profile. For example, ifenprodil exhibits selectivity for GluN2B-containing NMDA receptors, differentiating its actions from those of this compound. [, ]
Q11: How does research on this compound integrate different scientific disciplines?
A11: The study of this compound beautifully exemplifies the synergy between diverse scientific disciplines. For example, combining electrophysiology, behavioral assays, and molecular biology techniques has been instrumental in unraveling the intricate relationship between this compound's actions on NMDA receptors, its impact on synaptic plasticity, and its subsequent effects on learning and memory. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


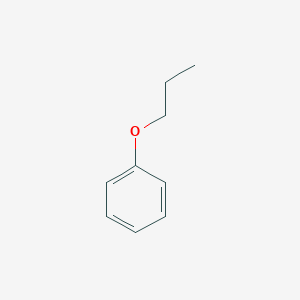
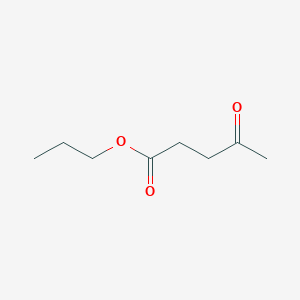
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

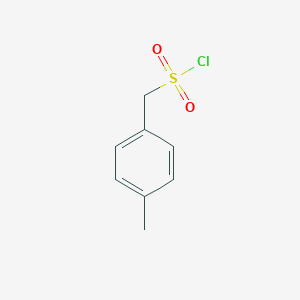
![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)
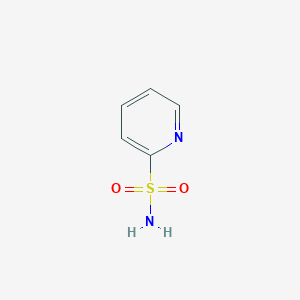
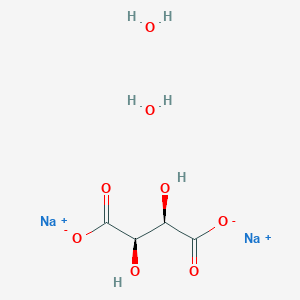
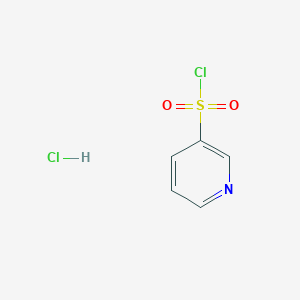
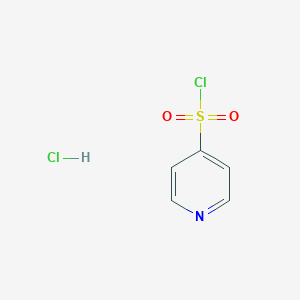
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
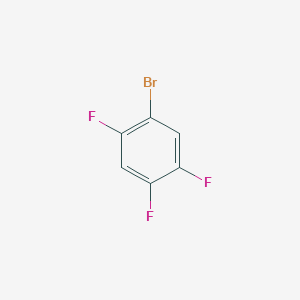
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
